Stylissadine B

Description

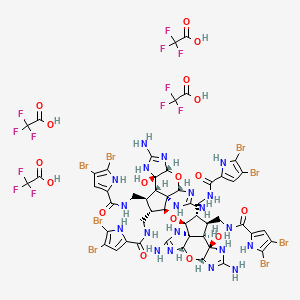

Structure

2D Structure

Properties

Molecular Formula |

C52H50Br8F12N20O17 |

|---|---|

Molecular Weight |

2094.3 g/mol |

IUPAC Name |

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5R,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21-,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1 |

InChI Key |

PWAQCZXQKIUIBJ-JGPXLICKSA-N |

Isomeric SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Synonyms |

stylissadine B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Stylissadine B

Stylissa flabellata as a Producer Organism

While the marine sponge Stylissa flabellata is a known producer of various brominated pyrrole-2-aminoimidazole (B-P-2-AI) alkaloids, current scientific literature does not specifically report the isolation of Stylissadine B from this particular species. Research on Stylissa flabellata has led to the identification of other complex alkaloids, contributing to the understanding of the chemical diversity within this genus.

Stylissa caribica as a Producer Organism

The Caribbean marine sponge Stylissa caribica is a confirmed source of this compound. nih.govfigshare.com Chemical investigations of this sponge have led to the successful isolation and characterization of this complex tetrameric pyrrole-imidazole alkaloid. nih.govfigshare.com Stylissa caribica has proven to be a rich source of novel bioactive compounds, with this compound being one of its significant discoveries.

Isolation from Axinella sp.

Sponges of the genus Axinella are known to produce a variety of pyrrole-imidazole alkaloids. nih.gov However, based on available scientific literature, there are no specific reports detailing the isolation of this compound from any species within the Axinella genus. The chemical profile of Axinella sponges includes other related alkaloids, but not this compound.

Isolation Methodologies from Marine Sponges

The isolation of this compound from its natural source, Stylissa caribica, involves a multi-step process combining various chromatographic techniques. A general methodology is outlined below:

Extraction: The sponge material is typically lyophilized and then extracted with a mixture of organic solvents, such as methanol (B129727) or a combination of methanol and dichloromethane, to obtain a crude extract containing a mixture of metabolites.

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

Chromatography: The fraction containing the desired alkaloids undergoes further separation using a series of chromatographic techniques. These may include:

Size-Exclusion Chromatography: Techniques like Sephadex LH-20 column chromatography are often employed for initial separation based on molecular size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial step for the fine purification of the target compounds. A C18 column is commonly used with a gradient elution system, often involving acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

The following table summarizes a typical isolation scheme for this compound from Stylissa caribica:

| Step | Description |

| Sample Preparation | Freeze-drying of the sponge material. |

| Extraction | Maceration with a solvent mixture (e.g., methanol/dichloromethane). |

| Fractionation | Solvent partitioning to separate compounds by polarity. |

| Purification | Multiple steps of column chromatography, including size-exclusion and reversed-phase HPLC. |

Co-occurrence with Related Pyrrole-Imidazole Alkaloids

During the isolation of this compound from Stylissa caribica, other structurally related pyrrole-imidazole alkaloids have been found to co-occur. The most notable of these is Stylissadine A , another tetrameric pyrrole-imidazole alkaloid that shares a close structural resemblance to this compound.

Additionally, massadine (B1247034) , a dimeric pyrrole-imidazole alkaloid, has been identified in the same extracts. The co-isolation of these compounds suggests a common biosynthetic pathway within the sponge. The presence of these related alkaloids necessitates sophisticated separation techniques to achieve pure samples of each compound for structural elucidation and biological testing.

The following table lists the compounds that have been reported to co-occur with this compound in Stylissa caribica:

| Co-occurring Compound | Compound Class |

| Stylissadine A | Tetrameric Pyrrole-Imidazole Alkaloid |

| Massadine | Dimeric Pyrrole-Imidazole Alkaloid |

Structural Characterization and Stereochemical Elucidation of Stylissadine B

Overview of Stylissadine B Core Structure: Bisimidazo-Pyrano-Imidazole Bromopyrrole Ether Alkaloid

This compound is classified as a bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid. researchgate.netnih.gov This classification highlights the key chemical motifs present in its structure. The core of the molecule is a complex, polycyclic system featuring imidazole (B134444) and pyran rings. Furthermore, it is characterized by the presence of brominated pyrrole (B145914) moieties linked via an ether bond. The molecular formula of this compound is C44H46Br8N20O9, with a molecular weight of 1639.97 g/mol . pherobase.com

Characterization as a Tetrameric Pyrrole-Imidazole Alkaloid

This compound is distinguished as one of the first examples of a tetrameric pyrrole-imidazole alkaloid (PIA). nih.govresearchgate.netnih.gov PIAs are a diverse family of marine-derived natural products known for their structural complexity and a broad range of biological activities. researchgate.net The tetrameric nature of this compound signifies that it is composed of four pyrrole-imidazole monomer units, making it one of the largest and most complex members of this class discovered to date. nih.govsemanticscholar.org Structurally, it is considered an ether-linked dimer of massadine (B1247034). semanticscholar.org Unlike its close relative, Stylissadine A, which possesses C2 symmetry, this compound is asymmetrical due to the inversion of the C-2' stereocenter. semanticscholar.orgnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The intricate and large structure of this compound presented a significant challenge for structural determination, which was overcome by the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

NMR spectroscopy was instrumental in piecing together the complex framework of this compound. nih.gov Both one-dimensional and two-dimensional NMR techniques were employed to decipher the connectivity and spatial arrangement of the atoms within the molecule. mdpi.comamazonaws.com The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). amazonaws.comamazonaws.com

One-dimensional NMR, including ¹H and ¹³C NMR, provided initial, crucial information about the chemical environment of the protons and carbons in this compound. mdpi.comamazonaws.com These spectra revealed the number and types of different hydrogen and carbon atoms present in the molecule. nih.gov

Two-dimensional NMR experiments were essential for establishing the connectivity between different parts of the molecule. mdpi.comamazonaws.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were utilized. amazonaws.com

COSY spectra helped to identify protons that are coupled to each other, typically on adjacent carbon atoms. cam.ac.uk

HSQC spectra correlated directly bonded proton and carbon atoms. amazonaws.com

HMBC spectra revealed long-range correlations between protons and carbons, separated by two or three bonds, which was critical for connecting the various structural fragments of the large molecule. amazonaws.com

The determination of the relative stereochemistry of this compound was accomplished using Rotating-frame Overhauser Effect Spectroscopy (ROESY) and analysis of proton coupling constants. researchgate.netnih.gov

ROESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.il The intensity of the cross-peaks in a ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the three-dimensional arrangement of the atoms. huji.ac.il

Proton coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which in turn helps to define the stereochemical relationships between them. libretexts.org The analysis of these coupling constants, in conjunction with the ROESY data, allowed for the assignment of the relative configuration of the multiple stereocenters within the this compound molecule. researchgate.netnih.gov This detailed analysis was also instrumental in revising the stereochemistry of related pyrrole-imidazole alkaloids. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry has been a pivotal technique in determining the molecular weight and formula of this compound, as well as providing initial structural insights through fragmentation analysis. High-resolution mass spectrometry (HR-MS) coupled with an electrospray ionization (ESI) source in positive mode is typically employed for its analysis.

The ESI-MS spectrum of this compound shows a characteristic isotopic cluster for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 1639. amazonaws.com This observation, along with detailed isotopic pattern analysis, helps in establishing the molecular formula. Further fragmentation using collision-induced dissociation (API-CID-MS/MS) on the [M+H]⁺ precursor ion provides valuable structural information. amazonaws.com Key fragmentation patterns observed for this compound include the characteristic loss of two guanidine (B92328) groups (m/z = 59) and the appearance of a typical fragment ion at m/z = 252, which is indicative of the dibromopyrrolecarboxylic acid moiety, a common structural unit in this class of alkaloids. amazonaws.com

Comparative MS/MS analysis between this compound and its close relative, massadine, reveals shared fragmentation pathways, which aids in confirming the core scaffold and the nature of the substituents. amazonaws.com

| Mass Spectrometry Data for this compound | |

| Technique | ESI-oTOF MS |

| Ionization Mode | Positive |

| Precursor Ion [M+H]⁺ | m/z 1639 amazonaws.com |

| Key MS/MS Fragments | Loss of two guanidine groups (m/z 59) amazonaws.com |

| Fragment for dibromopyrrolecarboxylic acid moiety (m/z 252) amazonaws.com | |

| Deduced Molecular Formula | C₆₀H₇₀Br₈N₂₂O₈ |

X-ray Crystallography (if applicable to related compounds)

While a single-crystal X-ray diffraction analysis for the parent this compound has not been reported, this technique has been successfully applied to several related, less complex pyrrole-imidazole alkaloids (PIAs). These studies are invaluable for unambiguously determining the relative and absolute stereochemistry of key structural motifs that are also present in this compound.

For instance, X-ray crystallography has been used to determine the structures of co-isolated PIAs such as stylimassalin B and other related compounds, confirming their three-dimensional architecture. nih.govmdpi.com The crystal structure of these analogues provides definitive proof of the connectivity and stereochemistry of the core ring systems, such as the pyrrolo[1,2-a]pyrazin-1(2H)-one system. mdpi.com Furthermore, the X-ray structure of key synthetic intermediates, like those used in the synthesis of the related dimer sceptrin, has been crucial in confirming the absolute configuration of these molecules. researchgate.net This information, by analogy, supports the structural assignments made for the more complex this compound based on spectroscopic data.

Chiroptical Techniques: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules like this compound. wikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of atoms.

For complex dimeric PIAs, CD spectra provide a global view of the molecule's chirality. Studies on related dimeric alkaloids, such as massadine and sceptrin, have shown that these compounds exhibit a characteristic positive Cotton effect around 280 nm. researchgate.net This feature is indicative of a specific absolute configuration at the stereogenic centers that constitute the core scaffold. By comparing the CD spectrum of this compound with those of related compounds whose absolute configurations have been unequivocally established (often through X-ray crystallography or total synthesis), it is possible to infer its absolute stereochemistry. researchgate.net This comparative approach is a cornerstone in the stereochemical elucidation of complex natural products that are not amenable to direct crystallographic analysis.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of the multiple stereocenters in this compound is a significant challenge that requires a combination of methodologies. Given that this compound is a large, complex dimer, its absolute stereochemistry is often established by correlation with its monomeric precursors or related, simpler alkaloids.

The primary methods employed include:

Extensive NMR Analysis: Advanced 2D NMR techniques, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to establish through-space proton-proton proximities. These data, combined with the analysis of proton-proton coupling constants (J-values), help to define the relative stereochemistry of the various stereocenters within the molecule. researchgate.net

Chemical Degradation and Correlation: In some cases, complex molecules are chemically degraded into smaller, known fragments. The absolute configuration of these fragments can be determined by comparison with authentic, commercially available or synthetically prepared chiral standards.

Comparison with Related Compounds: As mentioned, the absolute configuration of this compound was assigned by comparing its spectroscopic data (NMR, CD) with those of related compounds like massadine and stylissadine A. researchgate.netsemanticscholar.org The elucidation of the stereochemistry of the stylissadines notably led to the revision of the previously proposed structures for other important PIAs, including palau'amine and styloguanidine. researchgate.net

Total Synthesis: The unambiguous confirmation of a proposed structure and its absolute configuration is ultimately achieved through enantioselective total synthesis. Synthesizing a specific stereoisomer and demonstrating that its spectroscopic and chiroptical data are identical to those of the natural product provides the definitive proof of its structure.

Comparative Structural Analysis with Related PIAs

This compound belongs to the large and structurally diverse family of pyrrole-imidazole alkaloids (PIAs), which are believed to share a common biogenetic precursor, oroidin (B1234803). semanticscholar.orgnih.gov A comparative analysis highlights the unique structural features of this compound.

Biosynthetic Pathways and Hypotheses for Stylissadine B

Proposed Biogenetic Precursors of Pyrrole-Imidazole Alkaloids (PIAs)

The foundational building blocks for the diverse array of PIAs are believed to be derived from common amino acids, which then converge to form a pivotal intermediate.

The chemical origin of pyrrole-imidazole alkaloid (PIA) structures can be traced back to specific amino acids. Proline and lysine (B10760008) are widely recognized as early precursors in the biosynthesis of these compounds. Experimental observations, such as feeding studies with 14C-labeled amino acids, have indicated the incorporation of proline and/or ornithine into the pyrrole-2-carboxylic acid moiety, and histidine (or lysine) into the 2-aminoimidazole portion, forming the backbone of these alkaloids.

Oroidin (B1234803) is considered a central and key biogenetic precursor for the vast majority of pyrrole-imidazole alkaloids. readthedocs.iowikipedia.orgnih.gov Isolated in 1971 from the marine sponge Agelas oroides, oroidin is the simplest among bromopyrrole-imidazole alkaloids, characterized by a linear structure featuring a bromopyrrole carboxamide and an amino-imidazole moiety linked via a propenyl chain. readthedocs.io Its significance lies in its ability to undergo various chemical transformations, including cyclization and dimerization, to yield more complicated and structurally diverse PIAs, such as palau'amine and stylissadines. wikipedia.orgnih.gov Experimental studies, although rare, have begun to investigate the incorporation of labeled oroidin into more complex PIAs, providing initial evidence for its precursor role. wikipedia.org

Dimerization and Oligomerization Pathways in PIA Biosynthesis

The structural complexity observed in many PIAs, particularly in compounds like Stylissadine B, arises from dimerization and oligomerization events involving simpler oroidin-derived units.

Stylissadines A and B are distinguished as tetrameric members of the PIA family, representing some of the largest and most complex structures discovered within the oroidin family of alkaloids. readthedocs.ionih.gov Structurally, they are described as ether-linked dimers of massadine (B1247034). nih.gov This suggests that massadine serves as a crucial intermediate in the biosynthetic pathway leading to the stylissadines. Furthermore, massadine chloride has been identified as a proposed biosynthetic precursor to both massadine and stylissadine, indicating a sequential transformation in their formation. The isolation of massadine chloride from the Caribbean sponge Stylissa caribica supports its role in this biosynthetic lineage.

The journey from oroidin to complex PIAs like this compound involves a series of biosynthetic cascades. Oroidin provides the fundamental carbon skeleton, which then undergoes diverse transformations. For instance, a proposed new biosynthetic pathway from oroidin, through spongiacidin (a PIA with a 5/7/5 tricyclic scaffold), to latonduine and other novel scaffolds has been suggested in studies involving Stylissa massa. This pathway involves the cleavage of spongiacidin to form seco-spongiacidins, which act as key bridged scaffolds for the formation of other PIA analogues, including those with a 5/6/6 tricyclic system, such as stylimassalins A and B. While stylimassalins are distinct from stylissadines, their proposed biosynthetic route from oroidin via complex rearrangements highlights the general principles of PIA diversification. The final steps in the biosynthesis of compounds like stylimassalins involve intramolecular cyclization, decarboxylation, and further modifications like methoxylation.

Cyclization and dimerization are pivotal processes that contribute significantly to the immense structural diversity observed across the pyrrole-imidazole alkaloid family. wikipedia.org From the simple monomeric oroidin, these enzymatic transformations lead to a wide array of complex architectures, including cyclic monomers, acyclic dimers, and highly intricate tetrameric structures like the stylissadines. wikipedia.orgnih.gov The ability of oroidin to undergo such varied reactions underscores its central role as a versatile building block, enabling marine sponges to produce a vast arsenal (B13267) of chemically distinct natural products. This structural diversification is often linked to the biological activities of these compounds, suggesting an evolutionary advantage for the producing organisms. wikipedia.org

Enzymatic Mechanisms Involved in PIA Biosynthesis (e.g., Halogenation)

Enzymes play a critical role in orchestrating the complex biosynthetic pathways of natural products like this compound. A notable enzymatic modification frequently observed in pyrrole-imidazole alkaloids, including those related to this compound, is halogenation, particularly bromination nih.govknime.com. This process introduces halogen atoms (chlorine, bromine, or iodine) into the organic substrate, often at specific positions, such as the C-2 position in certain PIA analogues nih.govknime.com.

Enzymatic halogenation reactions are diverse and typically involve the oxidation of a halide anion (X⁻) to an electrophilic species (X⁺, e.g., hypohalous acid HOX) or a radical (X•). Several classes of halogenating enzymes facilitate these reactions:

Haloperoxidases: These enzymes catalyze the oxidation of halide anions in the presence of hydrogen peroxide. They are further categorized into heme-iron-dependent, vanadium-dependent, and metal-free haloperoxidases. Their mechanisms often involve the generation of an oxidized halide form, which then reacts with the substrate.

Flavin-dependent halogenases: These enzymes utilize flavin cofactors and oxygen to activate halides. They typically install halogens at electron-rich carbon centers, often in aromatic rings, via an electrophilic aromatic substitution mechanism.

Non-heme iron/2-oxoglutarate (α-ketoglutarate) dependent halogenases: This class of enzymes relies on a mononuclear iron complex to incorporate halogens (Cl or Br) at non-activated carbon centers through a radical mechanism. They require 2-oxoglutarate and O₂ as co-substrates.

The regioselectivity of these enzymatic halogenations is crucial for producing the specific structural variations observed in PIAs. For instance, the precise bromination at C-2 in stylimassalin B (a C-2 brominated analogue of stylimassalin A) highlights the enzymatic control over these modifications nih.gov.

Experimental Approaches to Elucidate Biosynthetic Routes

Elucidating the intricate biosynthetic pathways of complex natural products like this compound presents significant challenges due to their multi-step nature and the involvement of numerous enzymes. Researchers employ various experimental approaches to unravel these routes.

One of the primary strategies involves isotope labeling studies . This technique utilizes isotopically enriched precursors, such as 15N-labeled oroidin, which is a known biogenetic precursor for many PIAs. By feeding these labeled compounds to the producing organism (e.g., marine sponges or their associated microorganisms) and subsequently analyzing the isolated natural product, researchers can track the incorporation of the labeled atoms into the final structure. This provides direct evidence for the involvement of specific precursors and helps to map out the sequence of biosynthetic transformations. The detection of the labeled atoms can be performed using techniques like 15N NMR and Fourier-transform mass spectrometry (FT-MS).

Furthermore, "bioinspired" synthetic studies contribute to understanding biogenesis. These chemical syntheses are designed to mimic proposed enzymatic steps and transformations, providing insights into the feasibility and potential mechanisms of natural product formation. While not direct biological experiments, they can validate or refute hypothetical biosynthetic routes by demonstrating the chemical plausibility of certain transformations.

Other general experimental techniques that could be applied, though not explicitly detailed for this compound in the provided search results, include:

Gene knockout or knockdown studies: Disrupting specific genes encoding putative biosynthetic enzymes to observe the accumulation of intermediates or the absence of the final product.

Enzyme assays: Isolating and characterizing individual enzymes involved in the pathway to understand their specific catalytic activities and substrate specificities.

Precursor feeding experiments: Similar to isotope labeling, but using unlabeled precursors to see if they are converted into the target compound, often followed by structural characterization of the products.

These experimental methodologies, particularly isotope labeling, are crucial for substantiating the proposed biosynthetic hypotheses and uncovering the precise enzymatic machinery responsible for the assembly of complex marine alkaloids like this compound.

Biological Activity and Mechanistic Studies of Stylissadine B

P2X7 Receptor Antagonism

Stylissadine B, a marine-derived bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid, has been identified as a notable antagonist of the P2X7 receptor, a key player in inflammatory processes. researchgate.netnih.govevitachem.comdntb.gov.ua This section delves into the specifics of its biological activity and the underlying mechanisms of its action.

Specific Antagonistic Activity on P2X7 Receptor

This compound demonstrates specific antagonistic activity against the P2X7 receptor. researchgate.netnih.gov Isolated from the Australian marine sponge Stylissa flabellata, it is recognized as a potent natural product antagonist of this receptor. researchgate.netnih.gov Studies have shown its efficacy in inhibiting the receptor's function, highlighting its potential as a novel inhibitor. researchgate.netnih.gov this compound, along with its counterpart Stylissadine A, represents the first examples of tetrameric pyrrole-imidazole alkaloids with this specific bioactivity. researchgate.netnih.gov

Inhibition of BzATP-Mediated Pore Formation in THP-1 Cells

A key functional consequence of P2X7 receptor activation by agonists like 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP) is the formation of a large, non-selective pore in the cell membrane. researchgate.netnih.gov this compound has been shown to effectively inhibit this BzATP-mediated pore formation in human monocytic (THP-1) cells. researchgate.netnih.gov This inhibition is a critical indicator of its antagonistic effect on the P2X7 receptor. The IC50 value for this compound in inhibiting this process has been determined to be 1.8 µM. researchgate.netnih.gov This inhibitory action on pore formation is a selective effect, as other related compounds isolated from the same source showed non-specific activity. researchgate.netnih.gov

Comparative Potency with Other P2X7 Antagonists (e.g., Physalins)

When compared to other natural product P2X7 antagonists, this compound's potency is noteworthy, though it is less potent than some compounds like certain physalins. researchgate.net For instance, physalin B, D, F, and G have been reported to inhibit P2X7 receptor function at lower concentrations than this compound. researchgate.net Despite this, Stylissadine A and B are considered among the most potent natural product P2X7 antagonists discovered to date. researchgate.netnih.gov

Table 1: Comparative Potency of P2X7 Receptor Antagonists

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 1.8 | Stylissa flabellata (Marine Sponge) |

| Stylissadine A | 0.7 | Stylissa flabellata (Marine Sponge) |

| Physalin B | More potent than Stylissadines | Physalis angulata L. (Plant) |

| Physalin D | More potent than Stylissadines | Physalis angulata L. (Plant) |

| Physalin F | More potent than Stylissadines | Physalis angulata L. (Plant) |

Role of P2X7 Receptor in Inflammatory Processes

The P2X7 receptor is significantly involved in inflammatory responses. researchgate.netnih.gov Its expression on inflammatory cells suggests that its antagonists could play a crucial role in managing inflammatory diseases. researchgate.netnih.gov Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during tissue damage or stress, triggers a cascade of inflammatory events. mdpi.comfrontiersin.org This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.govfrontiersin.org The receptor's activation also influences other signaling pathways involved in inflammation, including the activation of transcription factors like NF-κB. researchgate.net By blocking the P2X7 receptor, antagonists like this compound can potentially mitigate these inflammatory processes. researchgate.netnih.gov

Proposed Mechanisms of Action at the P2X7 Receptor

The antagonistic action of compounds at the P2X7 receptor can occur through different mechanisms. Some antagonists bind to the same site as ATP (orthosteric inhibition), while others bind to a different site on the receptor (allosteric inhibition), thereby preventing its activation. nih.govelifesciences.org Structural studies of the P2X7 receptor have revealed a novel allosteric binding pocket located in a groove between adjacent subunits. nih.govelifesciences.org It is proposed that a variety of small molecule antagonists bind to this site, primarily through hydrophobic interactions, and allosterically prevent the conformational changes required for channel opening. nih.govelifesciences.org While the precise binding site of this compound on the P2X7 receptor has not been explicitly detailed in the provided search results, its action as an antagonist likely involves interference with the ATP-induced conformational changes necessary for receptor activation and subsequent pore formation. The inhibition of the large pore formation mediated by pannexin-1 is a key downstream effect of P2X7 receptor antagonism. nih.gov

Modulation of Cellular Calcium Homeostasis

The P2X7 receptor is a non-selective cation channel, and its activation leads to an influx of calcium (Ca2+) and sodium ions and an efflux of potassium ions. frontiersin.orgplos.org This influx of Ca2+ is a critical event in the signaling cascade initiated by P2X7 receptor activation, leading to various downstream cellular responses. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,3-dibromostyloguanidine |

| 3-bromostyloguanidine |

| 4,5-dibromopalau'amine |

| 4-bromopalau'amine |

| A-438079 |

| AFC-5128 |

| AZ-10606120 |

| AZ11657312 |

| Brilliant Blue G |

| BzATP |

| JNJ-47965567 |

| konbu'acidin B |

| massadine (B1247034) |

| palau'amine |

| Physalin B |

| Physalin D |

| Physalin F |

| Physalin G |

| styloguanidine |

| Stylissadine A |

| This compound |

Reduction of Voltage-Dependent Calcium Entry in PC12 Cells

Information regarding the specific effects of this compound on the reduction of voltage-dependent calcium entry in PC12 cells is not extensively detailed in the available scientific literature. PC12 cells are known to express multiple types of voltage-gated calcium channels (VGCCs), including L-type, N-type, and P/Q-type, which are crucial for processes like neurotransmitter release. nih.govnih.gov While various compounds have been shown to modulate these channels in PC12 cells, specific studies focusing on this compound's direct interaction with VGCCs in this cell line are not prominently reported. uu.nlfrontiersin.org The primary reported mechanism of action for this compound revolves around its interaction with the P2X7 receptor. researchgate.netnih.gov

Comparative Effects with Other Brominated Pyrrole-Imidazole Alkaloids

This compound's biological activity has been evaluated in comparison with other related brominated pyrrole-imidazole alkaloids, particularly its congener, Stylissadine A. Both compounds were identified as specific and potent antagonists of the P2X7 receptor. researchgate.netnih.govnih.gov In a key study, Stylissadine A demonstrated a higher potency with a half-maximal inhibitory concentration (IC50) of 0.7 µM, whereas this compound showed an IC50 of 1.8 µM for the inhibition of BzATP-mediated pore formation in THP-1 cells. researchgate.netnih.gov

Other pyrrole-imidazole alkaloids isolated alongside the stylissadines, such as 4,5-dibromopalau'amine and massadine, exhibited nonspecific bioactivity in the screening assays, highlighting the specific P2X7 antagonistic action of the stylissadines. researchgate.net This makes Stylissadine A and B some of the most potent natural product P2X7 antagonists discovered to date. nih.gov

Table 1: Comparative P2X7 Receptor Antagonist Activity

| Compound | IC50 (µM) | Target Cell Line | Notes |

|---|---|---|---|

| This compound | 1.8 | THP-1 | Specific antagonist of P2X7 receptor. researchgate.netnih.gov |

| Stylissadine A | 0.7 | THP-1 | More potent than this compound. researchgate.netnih.gov |

| 4,5-dibromopalau'amine | - | - | Showed nonspecific bioactivity. researchgate.net |

| Massadine | - | - | Showed nonspecific bioactivity. researchgate.net |

Anti-Inflammatory Potential

The anti-inflammatory potential of this compound is directly linked to its function as a P2X7 receptor antagonist.

In Vitro Models: The anti-inflammatory activity of this compound has been demonstrated in vitro by its ability to inhibit the function of the P2X7 receptor. Specifically, it inhibits BzATP-mediated pore formation in THP-1 human monocytic cells. researchgate.netnih.gov The activation of the P2X7 receptor by extracellular ATP is a key step in initiating inflammatory responses, including the processing and release of potent pro-inflammatory cytokines. nih.govfrontiersin.org By blocking this receptor, this compound effectively curtails a critical signaling pathway in inflammation.

In Vivo Models (Zebrafish): While the zebrafish is a well-established in vivo model for studying inflammation and for screening anti-inflammatory drugs, specific studies evaluating this compound in zebrafish inflammation models have not been reported in the reviewed literature. nih.govfrontiersin.orgmdpi.com However, other novel pyrrole-imidazole alkaloids isolated from the sponge Stylissa massa, known as stylimassalins A and B, have been evaluated in a copper sulphate-induced zebrafish inflammation model, where they showed significant inhibition of macrophage migration, suggesting this model is suitable for related compounds. researchgate.net

The P2X7 receptor is prominently expressed on immune cells and is a significant target in the context of inflammatory diseases. evitachem.comresearchgate.netnih.gov Activation of this receptor by ATP, often released from stressed or dying cells, acts as a danger signal that triggers the NLRP3 inflammasome. nih.govfrontiersin.org This leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, driving inflammatory processes. nih.govfrontiersin.org

Given that this compound is a specific antagonist of the P2X7 receptor, it holds potential as a therapeutic lead for various inflammatory conditions. evitachem.comnih.gov The role of the P2X7 receptor has been implicated in a range of pathologies including neurodegenerative and other inflammatory diseases, making its antagonists like this compound subjects of significant scientific interest. researchgate.netnih.gov

Other Reported Biological Activities (e.g., Antibacterial Activity)

Beyond its anti-inflammatory properties, this compound has been identified as having significant antibacterial activity. In a screening of a library of bromopyrrolo-2-aminoimidazoles from a deep-water Axinella sp. sponge, this compound was determined to be a sub-micromolar antibacterial agent. uq.edu.au While bacteria associated with sponges of the Stylissa genus are known to produce compounds with antimicrobial properties, the specific antibacterial efficacy of this compound has been explicitly noted. uq.edu.auresearchgate.net

Table 2: Summary of Reported Biological Activities of this compound

| Activity Type | Finding | Model/Assay | Source(s) |

|---|---|---|---|

| Anti-inflammatory | P2X7 Receptor Antagonist | THP-1 Cell Pore Formation Assay | researchgate.netnih.gov |

| Antibacterial | Sub-µM Antibacterial Agent | Not specified | uq.edu.au |

Development of Molecular Probes for Mechanistic Elucidation

The development of specific molecular probes derived from the this compound structure for mechanistic studies is not detailed in the available literature. While molecular probes are powerful tools for identifying cellular targets and understanding mechanisms of action, and have been developed for other natural products, specific research on creating such probes for this compound has not been reported. researchgate.netvliz.be The complexity of the tetrameric structure of this compound presents a significant challenge for chemical synthesis and modification, which may impact the development of derivatives for use as molecular probes. nih.gov

Synthesis and Evaluation of Stylissadine B Analogues and Derivatives

Design Principles for Stylissadine B Analogues

The design of this compound analogues is guided by several key principles aimed at creating molecules with enhanced therapeutic potential. Given that this compound and its sister compound, Stylissadine A, are large and complex molecules, a primary goal is to develop simpler structures that retain or improve upon the bioactivity of the parent compound. nih.govsemanticscholar.org This complexity makes them challenging candidates for drug development. nih.govsemanticscholar.org

A common strategy in medicinal chemistry is to identify the pharmacophore—the essential structural elements responsible for biological activity—and use it as a scaffold for creating a library of analogues. semanticscholar.org For the broader family of pyrrole-imidazole alkaloids (PIAs), to which this compound belongs, the simple and linear oroidin (B1234803) has been identified as a lead compound for structure-activity relationship (SAR) studies. nih.govsemanticscholar.orgopenaccessjournals.com These studies involve systematically modifying different regions of the molecule, often categorized as the "head," "linker," and "tail" groups, to understand their contribution to the observed bioactivity. semanticscholar.org

Another design principle involves creating hybrid molecules that combine structural features from different active compounds to potentially achieve synergistic effects. drugdesign.org Furthermore, understanding the three-dimensional binding mode of the ligand with its target receptor allows for rational design of analogues that can form additional favorable interactions, such as hydrogen bonds, to increase potency. drugdesign.org The development of analogues is an iterative process, where the biological data from one set of compounds informs the design of the next generation. drugdesign.orgolemiss.edu

Synthetic Methodologies for Analogue Generation

The generation of this compound analogues and other related PIAs has leveraged a variety of synthetic methodologies. The complexity of these molecules necessitates sophisticated and often multi-step synthetic routes.

A key challenge in the synthesis of these alkaloids is the formation of the densely functionalized and stereochemically rich core structures. researchgate.net Biomimetic synthesis, which mimics proposed biosynthetic pathways, has been a particularly fruitful approach. researchgate.net For instance, oxidative methods have been developed to construct the core skeletons of dimeric pyrrole-imidazole alkaloids. researchgate.net

The synthesis of simpler PIA analogues, such as those based on the oroidin scaffold, has employed strategies that involve either starting with a pre-formed imidazole (B134444) ring or constructing it from an open-chain precursor. nih.govsemanticscholar.org To create diverse libraries of analogues, chemists have employed various synthetic transformations. These include modifications to the amide bond, such as creating "reverse amides," N-pyrrole substitutions, and alterations to the linker connecting the head and tail groups. semanticscholar.orgsemanticscholar.org Click chemistry has also been utilized to replace the pyrrole (B145914) tail group with a wide array of different substrates, expanding the chemical diversity of the resulting analogues. semanticscholar.org

For the construction of more complex ring systems found in some PIA derivatives, reactions like the Pauson-Khand reaction and various cycloaddition strategies have been employed. researchgate.netbeilstein-journals.org The synthesis of specific building blocks, such as 4-bromopyrrole-2-carboxyarginine, has been achieved through the reaction of precursors like 4-bromopyrrol-2-yl trichloromethyl ketone with appropriate amino acid derivatives. acs.org

Evaluation of Analogue Bioactivities (e.g., P2X7 antagonism, anti-inflammatory)

A primary focus of evaluating this compound analogues has been their activity as antagonists of the P2X7 receptor, a key target in inflammatory diseases. nih.govsemanticscholar.orgnih.gov The P2X7 receptor is an ATP-gated ion channel, and its activation is implicated in pro-inflammatory responses, making its antagonists promising therapeutic agents. mdpi.complos.org

The bioactivity of these compounds is often assessed using in vitro assays. For P2X7 antagonism, a common method involves measuring the inhibition of BzATP-mediated pore formation in cells such as human THP-1 monocytes. nih.govresearchgate.net The potency of the compounds is typically reported as the half-maximal inhibitory concentration (IC50).

Beyond P2X7 antagonism, the anti-inflammatory effects of these analogues are also investigated. This can involve measuring the inhibition of pro-inflammatory cytokine release, such as IL-1β and TNF-α, from immune cells like microglia. unirioja.es Some studies have also explored the potential of these compounds in other therapeutic areas, including their activity against bacterial biofilms and as antifungal or antitubercular agents. openaccessjournals.comnih.govrsc.org The evaluation of synthetic analogues often includes preliminary screening for a range of biological activities to identify potential new therapeutic applications. farmaciajournal.comshd-pub.org.rs

Comparison of Natural Product and Synthetic Analogues

The comparison between natural this compound and its synthetic analogues is crucial for understanding structure-activity relationships and for the development of improved therapeutic agents. Natural Stylissadine A and B are potent P2X7 receptor antagonists, with IC50 values of 0.7 µM and 1.8 µM, respectively. nih.govsemanticscholar.orgnih.gov These natural products serve as the benchmark against which the activity of synthetic analogues is measured.

One of the primary goals of creating synthetic analogues is to simplify the complex structure of the natural products while maintaining or enhancing their bioactivity. nih.govsemanticscholar.org For example, while the natural stylissadines are tetrameric, significant research has focused on simpler dimeric and even monomeric analogues derived from the oroidin scaffold. nih.govopenaccessjournals.com

Structure-activity relationship (SAR) studies on these simpler analogues have provided valuable insights. For instance, in a series of oroidin-based analogues, modifications to the tail group, such as the degree of bromination on the pyrrole ring, were found to directly correlate with anti-biofilm activity. semanticscholar.org Similarly, the length of the aliphatic chain in "reverse amide" analogues was shown to be directly related to their biofilm inhibition capabilities. semanticscholar.org

In some cases, synthetic analogues have demonstrated enhanced potency or improved properties compared to the natural products. For example, certain synthetic hybrids of bromopyrrole alkaloids have shown good anti-inflammatory activity. researchgate.net The ability to synthetically produce these compounds also allows for the generation of sufficient quantities for thorough biological evaluation, which can be a limitation with natural products that are often isolated in small amounts. olemiss.edu

Structural Modifications for Enhanced Activity or Specificity

The systematic structural modification of the this compound scaffold and its simpler congeners is a key strategy for enhancing biological activity and specificity. These structure-activity relationship (SAR) studies aim to identify which parts of the molecule are critical for its interaction with biological targets.

For the broader class of pyrrole-imidazole alkaloids, SAR studies have revealed several important structural features. For example, the imidazole moiety in oroidin-like molecules has been shown to enhance the deterrent activity of the pyrrole portion. nih.gov In the context of anti-biofilm activity, modifications to the head group, linker, and tail group of the oroidin scaffold have been systematically explored. semanticscholar.org It was found that while the amide bond itself was not essential for activity, certain modifications could enhance it. semanticscholar.org Furthermore, the presence and number of bromine atoms on the pyrrole ring have been correlated with increased potency in some bioactivities. semanticscholar.orgsemanticscholar.org

In the pursuit of more potent P2X7 antagonists, structural modifications are designed to optimize the interaction with the receptor's binding site. This can involve creating analogues that form additional hydrogen bonds or have better complementarity with the receptor surface. drugdesign.org The development of synthetic methodologies that allow for flexible and diverse modifications is crucial for these efforts. nih.gov For instance, the ability to easily vary substituents on the aromatic rings or alter the length and composition of linker units allows for a comprehensive exploration of the chemical space around the core pharmacophore. semanticscholar.orgsemanticscholar.org

The ultimate goal of these structural modifications is to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic properties compared to the original natural product. olemiss.edunih.gov

Future Research Directions

Advanced Biosynthetic Investigations

The biosynthesis of pyrrole-imidazole alkaloids (PIAs) like Stylissadine B is a complex process believed to originate from simple amino acid precursors such as proline and lysine (B10760008), which evolve into the key structural motif, oroidin (B1234803). semanticscholar.orgnih.gov Oroidin then serves as a foundation for the creation of more complex PIAs through various transformations like cyclization and dimerization. nih.govmdpi.com While it is hypothesized that this compound is formed through the dimerization of massadine (B1247034), the precise enzymatic machinery and reaction pathways remain largely speculative. nih.govmdpi.com

Future research will likely focus on identifying and characterizing the specific enzymes and genes responsible for the intricate steps in the biosynthetic cascade. Techniques such as genomic sequencing of the source sponge, Stylissa flabellata, and its associated microorganisms, coupled with transcriptomic and proteomic analyses, could reveal the enzymatic players involved. nih.govresearchgate.net Isotope labeling studies, where precursors tagged with stable isotopes are fed to the sponge or its symbiotic bacteria, can trace the incorporation of atoms and elucidate the sequence of bond formations. Understanding these pathways is not merely an academic exercise; it could pave the way for biosynthetic production of this compound and its analogs, offering a more sustainable and scalable alternative to chemical synthesis.

Novel Total Synthesis Strategies for Complex Stereocenters

This compound possesses a breathtaking molecular architecture with 16 stereocenters, making its total synthesis a formidable challenge. nih.govresearchgate.net While the complexity of such molecules makes them difficult to develop as drugs, their synthesis is crucial for confirming absolute stereochemistry and providing material for further biological evaluation. semanticscholar.org

Future synthetic strategies will need to address the efficient and stereocontrolled construction of its numerous chiral centers. The development of novel catalytic asymmetric reactions and cascade reactions will be paramount. nih.gov For instance, strategies involving desymmetrization of meso-intermediates, intramolecular Michael additions, and photoenolization/Diels-Alder reactions could be employed to construct key carbocyclic and heterocyclic rings with high stereoselectivity. rsc.org The application of diazene-directed assembly has shown promise in the stereocontrolled formation of multiple quaternary stereocenters in a single step for other complex alkaloids and could be adapted for this compound synthesis. nih.gov The goal is to develop concise and convergent synthetic routes that allow for the flexible generation of analogs with modified stereochemistry to probe structure-activity relationships (SAR). ethz.ch

Identification of Additional Biological Targets and Mechanisms of Action

This compound is a known antagonist of the P2X7 receptor, an ion channel involved in inflammatory processes. nih.govresearchgate.net It inhibits ATP-mediated pore formation in cells, suggesting a role in modulating inflammation and immune responses. nih.govresearchgate.net However, the full spectrum of its biological targets and the intricate details of its mechanism of action are not yet fully understood.

Future research should employ a variety of modern chemical biology and pharmacological techniques to identify other potential protein targets. Affinity-based protein profiling, where a this compound-derived probe is used to capture its binding partners from cell lysates, could reveal novel interactions. Furthermore, detailed mechanistic studies are needed to understand how this compound interacts with the P2X7 receptor at a molecular level. This could involve site-directed mutagenesis of the receptor to pinpoint key binding residues and computational docking studies to model the interaction. Understanding these interactions is critical for designing more potent and selective modulators. idrblab.net

Exploration of New Pharmacological Applications Based on Mechanistic Insights

The antagonism of the P2X7 receptor by this compound points towards its potential as a therapeutic agent for inflammatory diseases. nih.govresearchgate.net The P2X7 receptor is implicated in a range of conditions, including chronic inflammation, neuropathic pain, and neurodegenerative diseases. researchgate.netidrblab.net

Based on a deeper understanding of its mechanism of action, future pharmacological studies could explore the efficacy of this compound and its synthetic analogs in various disease models. For example, its anti-inflammatory properties could be tested in models of rheumatoid arthritis or inflammatory bowel disease. mdpi.com Given the role of P2X7 in neuroinflammation, its potential as a neuroprotective agent in models of Alzheimer's or Parkinson's disease warrants investigation. The discovery of additional biological targets could open up entirely new avenues for pharmacological applications, potentially in areas like cancer or infectious diseases. ontosight.ai

Computational Chemistry and in silico Approaches for Drug Design and SAR Prediction

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process by predicting molecular properties and interactions. spirochem.comschrodinger.com These approaches can be invaluable in the study of complex molecules like this compound.

Future research will undoubtedly leverage computational methods for several purposes. frontiersin.org Molecular docking simulations can provide insights into the binding mode of this compound with the P2X7 receptor and other potential targets, helping to explain its activity and selectivity. researchgate.netlongdom.org Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound analogs to build predictive models that correlate structural features with biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of new analogs with improved potency and drug-like properties. In silico methods can also predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, guiding the design of safer and more effective therapeutic candidates.

Discovery of Novel this compound-Type Analogues from Marine Organisms

Marine sponges of the genus Stylissa and related genera are a rich source of structurally diverse and biologically active pyrrole-imidazole alkaloids. mdpi.comresearchgate.net The discovery of this compound itself highlights the potential for finding other complex, dimeric, or even higher-order oligomeric PIAs. nih.gov

Continued exploration of marine biodiversity, particularly from underexplored marine environments, is likely to yield novel analogs of this compound. nih.govnih.gov Modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with dereplication strategies, can facilitate the rapid identification of new compounds from complex natural product extracts. arkat-usa.orgwgtn.ac.nz The isolation of new analogs is crucial for expanding our understanding of the structural diversity of this class of alkaloids and for providing new chemical scaffolds for drug discovery. nih.gov These new natural products can also offer further clues into the biosynthetic pathways of these intricate molecules. mdpi.com

Q & A

Q. How should conflicting spectral data for this compound derivatives be resolved during peer review?

- Answer : Request original raw data (e.g., NMR FID files, LC-MS chromatograms) from authors for independent verification. Employ third-party validation via interlaboratory comparisons. If ambiguity persists, recommend additional analyses (e.g., 2D NMR, single-crystal XRD) in revised manuscripts .

Data Presentation and Reproducibility

- Tables : Include comparative data on yields, bioactivity, and spectroscopic benchmarks (e.g., NMR shifts vs. literature).

- Figures : Use heatmaps for omics data and dose-response curves with error bars representing SEM.

- Supplemental Materials : Provide synthetic protocols, spectral copies, and raw statistical outputs (e.g., ANOVA tables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.